3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone
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Overview
Description
3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone is an organic compound that features a dioxolane ring and a fluorinated benzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RMgX or RLi.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone exerts its effects involves interactions with molecular targets and pathways specific to its structure. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the fluorinated benzophenone moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but without the fluorinated benzophenone moiety.
1,3-Dioxane: Another similar compound with a six-membered ring instead of the five-membered dioxolane ring.
Uniqueness
3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone is unique due to the presence of both the dioxolane ring and the fluorinated benzophenone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBADFIFWMJGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645061 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-24-3 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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